molecular formula C6H9N5O3 B2914308 2-((6-Amino-5-nitropyrimidin-4-yl)amino)ethanol CAS No. 98197-64-9

2-((6-Amino-5-nitropyrimidin-4-yl)amino)ethanol

Cat. No.: B2914308
CAS No.: 98197-64-9
M. Wt: 199.17
InChI Key: SLBNQJDYZTXHQD-UHFFFAOYSA-N
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Description

2-((6-Amino-5-nitropyrimidin-4-yl)amino)ethanol is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine This compound is characterized by the presence of an amino group at the 6th position and a nitro group at the 5th position of the pyrimidine ring, along with an ethanolamine moiety attached to the 2nd position

Preparation Methods

The synthesis of 2-((6-Amino-5-nitropyrimidin-4-yl)amino)ethanol typically involves multiple steps starting from acyclic precursors. One common synthetic route includes:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to facilitate large-scale synthesis.

Chemical Reactions Analysis

2-((6-Amino-5-nitropyrimidin-4-yl)amino)ethanol undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The compound can undergo nucleophilic substitution reactions where the amino or nitro groups are replaced by other functional groups using appropriate reagents.

    Condensation: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products

Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or methanol, and catalysts such as palladium or platinum. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-((6-Amino-5-nitropyrimidin-4-yl)amino)ethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((6-Amino-5-nitropyrimidin-4-yl)amino)ethanol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or interfere with the synthesis of nucleic acids in microorganisms, leading to their death or inhibition of growth. The exact molecular targets and pathways depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar compounds to 2-((6-Amino-5-nitropyrimidin-4-yl)amino)ethanol include other aminopyrimidine derivatives such as:

  • 2-Amino-4,6-dihydroxypyrimidine
  • 2-Amino-4,6-dimethylpyrimidine
  • 2-Amino-5-nitropyrimidine

These compounds share the pyrimidine core structure but differ in the nature and position of substituents. The uniqueness of this compound lies in its specific combination of amino, nitro, and ethanolamine groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

2-[(6-amino-5-nitropyrimidin-4-yl)amino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N5O3/c7-5-4(11(13)14)6(8-1-2-12)10-3-9-5/h3,12H,1-2H2,(H3,7,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLBNQJDYZTXHQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(C(=N1)NCCO)[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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